2-Oxobenzo[d][1,3]oxathiol-5-yl 4-methylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobenzo[d][1,3]oxathiol-5-yl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 2-oxobenzo[d][1,3]oxathiol-5-yl . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxobenzo[d][1,3]oxathiol-5-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
2-Oxobenzo[d][1,3]oxathiol-5-yl 4-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxobenzo[d][1,3]oxathiol-5-yl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction pathways that regulate cellular processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.
2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate: Contains a methoxy group instead of a methyl group.
2-Oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate: Contains a chlorine atom on the benzoate moiety.
Uniqueness
2-Oxobenzo[d][1,3]oxathiol-5-yl 4-methylbenzoate is unique due to the presence of the methyl group on the benzoate moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its efficacy in various applications .
Properties
Molecular Formula |
C15H10O4S |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(2-oxo-1,3-benzoxathiol-5-yl) 4-methylbenzoate |
InChI |
InChI=1S/C15H10O4S/c1-9-2-4-10(5-3-9)14(16)18-11-6-7-12-13(8-11)20-15(17)19-12/h2-8H,1H3 |
InChI Key |
OXILNOQGCWHCSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)S3 |
Origin of Product |
United States |
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